
Ethyl 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoate is an organic compound with the molecular formula C13H16O4 It belongs to the class of esters, which are commonly used in various chemical and industrial applications due to their unique properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoate typically involves esterification reactions. One common method is the reaction of 2-ethoxybenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can accelerate the esterification process. Additionally, advanced purification techniques like column chromatography or high-performance liquid chromatography (HPLC) are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or hydrazines replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products Formed:
Oxidation: 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoic acid.
Reduction: 2-ethoxy-4-(2-methoxy-2-hydroxyethyl)benzyl alcohol.
Substitution: 2-ethoxy-4-(2-methoxy-2-aminoethyl)benzoate.
Applications De Recherche Scientifique
Ethyl 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis and medicinal chemistry.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways due to its ester functionality.
Industry: It is used in the manufacture of fragrances, flavors, and as a plasticizer in polymer production.
Mécanisme D'action
The mechanism by which Ethyl 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoate exerts its effects depends on its interaction with biological molecules. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding acid and alcohol. This hydrolysis is crucial in drug delivery systems where the compound acts as a prodrug, releasing the active drug upon enzymatic cleavage.
Molecular Targets and Pathways:
Enzymatic Hydrolysis: Esterases catalyze the hydrolysis of the ester bond.
Metabolic Pathways: The compound can be metabolized through oxidation and reduction pathways, influencing its biological activity and pharmacokinetics.
Comparaison Avec Des Composés Similaires
Ethyl 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoate can be compared with other esters such as:
Methyl 4-(2-methoxy-2-oxoethyl)benzoate: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and solubility.
Ethyl 2-methoxy-4-(methylthio)benzoate:
Ethyl 3-[2-(2-ethoxy-2-oxoethyl)-1-pyrrolidinyl]propanoate: A more complex ester with a pyrrolidinyl group, used in different synthetic applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Propriétés
IUPAC Name |
ethyl 2-ethoxy-4-(2-methoxy-2-oxoethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-4-18-12-8-10(9-13(15)17-3)6-7-11(12)14(16)19-5-2/h6-8H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKIEMZIUNCEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
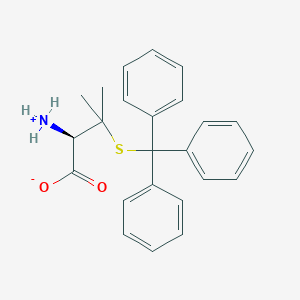
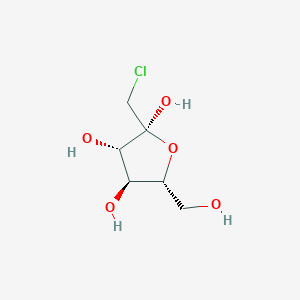
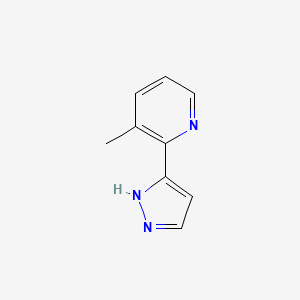
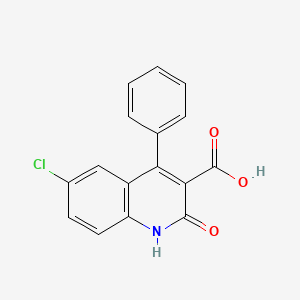
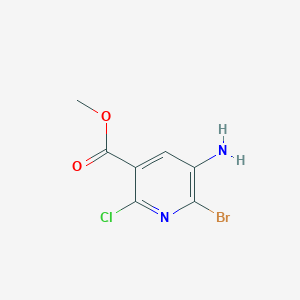
![tert-butyl 2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B7959302.png)
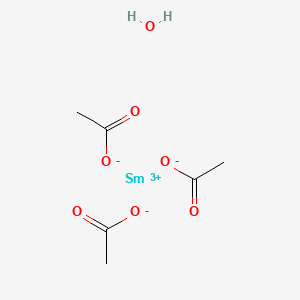
![1-Benzyl 5-methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioate](/img/structure/B7959313.png)
![methyl (2R)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B7959324.png)
![Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B7959327.png)
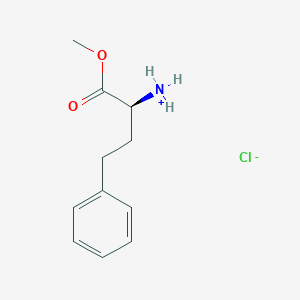
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate](/img/structure/B7959339.png)
![methyl (2S)-2,5-bis({[(tert-butoxy)carbonyl]amino})pentanoate](/img/structure/B7959342.png)
![1-tert-butyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate](/img/structure/B7959345.png)
